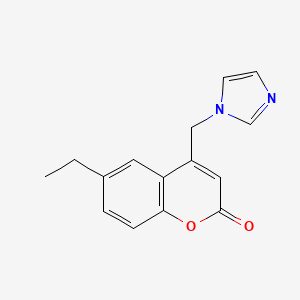

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” is a compound that contains an imidazole ring and a chromen-2-one structure . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of “6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one” would include an imidazole ring attached to a chromen-2-one structure . Imidazole is a five-membered ring that contains two nitrogen atoms . Chromen-2-one is a structure that includes a benzene ring fused to a heterocyclic pyran ring .科学的研究の応用

Synthesis Methodologies

Researchers have developed various synthesis methodologies for derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" and related compounds. For instance, Yu et al. (2014) described a regioselective synthesis method for 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives. This method involves reacting 4-chloro-3-formylcoumarin and HKAs in ethanol catalyzed by triethylamine, showcasing the protocol's advantages in terms of convenience, short reaction times, and green solvent use (Fuchao Yu et al., 2014). Similarly, Ghorbani et al. (2015) synthesized 2-amino-4H-chromene derivatives using an ionic liquid as a catalyst, demonstrating the protocol's efficiency and reusability (M. Ghorbani et al., 2015).

Catalytic Roles and Chemical Reactions

N-heterocyclic carbenes, which include imidazole derivatives, have been highlighted for their efficiency in catalyzing transesterification and acylation reactions. Grasa et al. (2003) demonstrated that imidazol-2-ylidenes can efficiently mediate the acylation of alcohols with enol acetates at room temperature (G. Grasa et al., 2003). This catalytic property underscores the potential applications of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" derivatives in synthesizing various organic compounds.

Potential Applications in Various Fields

The derivatives of "6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one" exhibit potential applications in several areas, including materials science and medicinal chemistry. For example, Kenchappa et al. (2017) synthesized coumarin derivatives with potential antioxidant and antihyperglycemic properties, indicating their relevance in developing therapeutic agents (R. Kenchappa et al., 2017). Furthermore, the study by Sashidhara et al. (2016) on coumarin–imidazo[1,2-a]pyridine derivatives against cancer-induced osteoporosis illustrates the compound's significance in addressing complex health issues (K. Sashidhara et al., 2016).

特性

IUPAC Name |

6-ethyl-4-(imidazol-1-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-11-3-4-14-13(7-11)12(8-15(18)19-14)9-17-6-5-16-10-17/h3-8,10H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERVDHZPPKWVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-4-(imidazol-1-ylmethyl)chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2561549.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)

![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)